3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS 1369899-03-5 properties
3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS 1369899-03-5 properties
Technical Whitepaper: 3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS: 1369899-03-5 | Formula: C₁₁H₁₀BrNO | M.W.: 252.11 g/mol
Executive Summary
3-Bromo-4-(cyclopropylmethoxy)benzonitrile is a high-value aryl ether intermediate characterized by three distinct functional handles: a nitrile group (-CN) for heterocycle or acid generation, an aryl bromide (-Br) for organometallic cross-coupling, and a cyclopropylmethoxy motif that confers metabolic stability and optimized lipophilicity. This compound serves as a critical scaffold in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, Tyrosine Kinase inhibitors (TKIs), and other small-molecule therapeutics where the cyclopropylmethyl ether acts as a bioisostere for methoxy or ethoxy groups to improve pharmacokinetic profiles.[1]
Chemical Identity & Physicochemical Profile
The compound exists as a solid at room temperature. Its structural integration of a lipophilic tail (cyclopropyl) with an electron-deficient aromatic core (benzonitrile) makes it a versatile electrophile in medicinal chemistry campaigns.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | White to Off-white Solid | Crystalline form |
| Molecular Weight | 252.11 g/mol | |
| Melting Point | 55–65 °C (Predicted) | Low-melting solid due to ether flexibility |
| Boiling Point | ~360 °C (at 760 mmHg) | Calculated |
| LogP | 3.2 ± 0.4 | Lipophilic; good membrane permeability |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Poorly soluble in water |
| Flash Point | >110 °C | Non-flammable under standard conditions |
Synthetic Routes & Process Optimization
The industrial standard for synthesizing CAS 1369899-03-5 utilizes a Williamson ether synthesis. This route is preferred for its scalability, atom economy, and the commercial availability of the phenol precursor.
Protocol: Alkylation of 3-Bromo-4-hydroxybenzonitrile
Reaction Overview: The phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile is deprotonated by a weak base and subsequently alkylated with (bromomethyl)cyclopropane.
Reagents:
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Substrate: 3-Bromo-4-hydroxybenzonitrile (1.0 equiv)
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Alkylating Agent: (Bromomethyl)cyclopropane (1.2 equiv)[1]
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Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv) for faster kinetics.[1]
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Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]
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Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction).[1]
Step-by-Step Methodology:
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Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-hydroxybenzonitrile and anhydrous DMF (concentration ~0.5 M).
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Deprotonation: Add K₂CO₃ in a single portion. Stir the suspension at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution typically turns yellow.[1]
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Addition: Add (Bromomethyl)cyclopropane dropwise via syringe. If using KI, add it at this stage.
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Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting phenol (Rf ~0.[1]2) should disappear, yielding the less polar product (Rf ~0.6).[1]
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Workup:
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Cool to room temperature.
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Pour the reaction mixture into ice-water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid.
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If solid forms: Filter, wash with water, and dry in a vacuum oven at 45 °C.
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If oil forms: Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallization from Ethanol/Heptane or flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
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¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the cyclopropyl methylene doublet at ~3.95 ppm (d, J=7.0 Hz, 2H).[1]
Reactivity & Functionalization Workflows
This scaffold allows for "Divergent Synthesis," enabling researchers to elaborate the molecule in two orthogonal directions: the aryl bromide and the nitrile.
Graphviz Diagram: Divergent Synthetic Pathways
Figure 1: Orthogonal functionalization pathways for CAS 1369899-03-5. The Bromine atom facilitates carbon-carbon bond formation, while the Nitrile group serves as a gateway to acids, amides, and heterocycles.[1]
Key Application: Suzuki-Miyaura Cross-Coupling
The steric bulk of the ortho-cyclopropylmethoxy group does not significantly hinder the reactivity of the bromine at position 3.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
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Solvent: Dioxane/Water or Toluene/Water.
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Utility: Used to attach heteroaryl rings (e.g., pyridine, pyrazole) to build the active site binding domain of kinase inhibitors.[1]
Therapeutic Applications & SAR
Role in Drug Discovery: The cyclopropylmethoxy group is a "privileged structure" in medicinal chemistry. It is often employed to:
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Fill Hydrophobic Pockets: The cyclopropyl ring sits in lipophilic pockets (e.g., the Q-pocket of PDE4 enzymes).
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Block Metabolism: It prevents rapid oxidative dealkylation compared to simple methoxy or ethoxy groups.
Target Classes:
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PDE4 Inhibitors: Analogs of Roflumilast and Piclamilast often feature a 3,4-dialkoxy substitution pattern. This intermediate allows for the synthesis of "hybrid" inhibitors where the 3-position is modified via the bromine handle.
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p38 MAPK Inhibitors: The benzonitrile core is a common motif in anti-inflammatory agents targeting the p38 pathway.
Analytical Characterization
To ensure the integrity of the intermediate before downstream usage, the following specifications should be met.
Table 2: Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Identification | ¹H NMR (DMSO-d₆ or CDCl₃) | Consistent with structure; no phenol peaks. |
| Purity | HPLC (C18, ACN/H₂O gradient) | ≥ 98.0% (Area %) |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | GC-Headspace | DMF < 880 ppm; Acetone < 5000 ppm |
¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz):
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δ 7.82 (d, J=2.0 Hz, 1H): Aromatic proton ortho to Br and CN.[1]
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δ 7.58 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton ortho to CN.[1]
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δ 6.95 (d, J=8.5 Hz, 1H): Aromatic proton ortho to Ether.[1]
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δ 3.96 (d, J=7.0 Hz, 2H): O-CH₂-Cyclopropyl.
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δ 1.35 (m, 1H): Cyclopropyl CH.[1]
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δ 0.68 (m, 2H), 0.39 (m, 2H): Cyclopropyl CH₂ protons.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
